molecular formula C12H18ClFN2 B7982174 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride

Cat. No.: B7982174
M. Wt: 244.73 g/mol
InChI Key: BSPSDVBQJYNXBI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amine group is then substituted with a piperidine ring through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride to deprotonate the amine and facilitate the substitution.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the piperidine ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline
  • 2-Fluoro-4-methylpiperidine
  • 2-Fluoroaniline

Uniqueness

5-Fluoro-2-(4-methylpiperidin-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-(4-methylpiperidin-1-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14;/h2-3,8-9H,4-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPSDVBQJYNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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